molecular formula C15H23N5O4 B102696 N-Isopentyladenosine CAS No. 17659-78-8

N-Isopentyladenosine

Cat. No. B102696
CAS RN: 17659-78-8
M. Wt: 337.37 g/mol
InChI Key: AYGMJXUCSYBOMJ-SDBHATRESA-N
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Description

N-Isopentyladenosine is a compound with the molecular formula C15H23N5O4 and a molecular weight of 337.37 . It is renowned for its profound biomedical application, particularly in the realm of cardiovascular and neurology domains . It acts as an adenosine receptor agonist .


Molecular Structure Analysis

The molecular structure of N-Isopentyladenosine is complex, with 4 defined stereocentres . It has been suggested that the structure can be exploited as a promising drug-target candidate, with the structure being predicted, optimized, and validated through molecular dynamics simulations .


Physical And Chemical Properties Analysis

N-Isopentyladenosine is a white to off-white powder . It has a predicted boiling point of 632.9±65.0°C and a predicted density of 1.57±0.1 g/cm3 .

properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbutylamino)purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h6-9,11-12,15,21-23H,3-5H2,1-2H3,(H,16,17,18)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGMJXUCSYBOMJ-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938818
Record name N-(3-Methylbutyl)-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopentyladenosine

CAS RN

17659-78-8
Record name Isopentyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17659-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Isopentyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017659788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Methylbutyl)-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-isopentyladenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
R Debroy, S Ramaiah - World Journal of Microbiology and Biotechnology, 2023 - Springer
… Absorption, distribution, metabolism and excretion screening recognized ZINC5441082 (N-Isopentyladenosine) (Lead_1) and ZINC1319816 (cyclopentyl-aminopurinyl-hydroxymethyl-…
Number of citations: 6 link.springer.com
MC Mok, DWS Mok, SC Dixon, DJ Armstrong… - Plant …, 1982 - academic.oup.com
… N6-isopentyladenine, N -isopentyladenosine, and ribosyldihydrozeatin were synthesized according to the procedures described by Leonard et al. (7), Fleysher et al. (4), and Matsubara …
Number of citations: 62 academic.oup.com
T Dodatko, M Akoachere, N Jimenez, Z Alvarez… - Microbiology, 2010 - ncbi.nlm.nih.gov
Bacillus cereus 569 spores germinate either with inosine as a sole germinant or with a combination of nucleosides and l-alanine. Whereas the inosine-only germination pathway …
Number of citations: 28 www.ncbi.nlm.nih.gov
JM Chatfield - 1986 - ir.library.oregonstate.edu
Cytokinin oxidase activity in callus tissues of Phaseolus vulgaris L. cv. Great Northern has been examined using an assay based on the oxidation of radioactively labeled N⁶-(Δ²-…
Number of citations: 0 ir.library.oregonstate.edu
E Kępczyńska, J Kępczyński - Plant Cell, Tissue and Organ Culture …, 2023 - Springer
… No differences in the contents of cytokinins (zeatin, zeatin riboside, N-isopentyladenine, N-isopentyladenosine) in initial leaf explants during direct SE were observed in M. falcata L. (…
Number of citations: 0 link.springer.com
SM Kinghorn, CP O'Byrne, IR Booth… - …, 2002 - microbiologyresearch.org
The truB gene of Escherichia coli encodes the pseudouridine-55 (ψ55) synthase and is responsible for modifying all tRNA molecules in the cell at the U55 position. A truB null mutant …
Number of citations: 59 www.microbiologyresearch.org
RC Martin - 1989 - ir.library.oregonstate.edu
A critical balance of hormones is necessary for normal plant development. Therefore, precise mechanisms must exist to maintain proper levels of cytokinins, a group of hormones …
Number of citations: 0 ir.library.oregonstate.edu
T JE - Drugs and Immune Responsiveness, 1979 - books.google.com
Although much of the basic understanding remains unclear, the practical methodology of raising antibodies to small, intrinsically non-immunogenic molecules (haptens) is now well …
Number of citations: 0 books.google.com

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